N-(2,4-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O2/c1-14-2-4-15(5-3-14)20-21(30)27-22(26-20)8-10-28(11-9-22)13-19(29)25-18-7-6-16(23)12-17(18)24/h2-7,12H,8-11,13H2,1H3,(H,25,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZNEXFPDDKLMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=C(C=C(C=C4)F)F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects: Electron-Withdrawing Groups: The 2,4-difluorophenyl group (Target) and 3-(trifluoromethyl)phenyl (Table 1, Row 2) enhance resistance to oxidative metabolism compared to alkyl-substituted analogs .
Spiro Ring Modifications :
- Heteroatom Variation : Replacement of nitrogen with oxygen (e.g., 1-oxa-2,4,8-triazaspiro in Row 4) reduces basicity, altering solubility and binding kinetics .
- Ring Size : The 1,4-diazaspiro[4.6]undec system (Row 5) introduces flexibility, which may reduce target affinity compared to smaller spiro[4.5] systems .
Molecular Weight (MW) :
- Higher MW compounds (e.g., Row 3, 491.6) may face challenges in oral bioavailability, whereas the Target compound (~452.4) aligns closer to Lipinski’s rule-of-five guidelines .
Implications for Research and Development
- Drug Design : The Target compound’s balance of rigidity (spiro[4.5] core) and moderate lipophilicity makes it a candidate for central nervous system (CNS) targets.
- Pesticide Potential: Analogs with halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in Row 5) show structural similarity to known pesticides like flumetsulam .
- Synthetic Feasibility: The use of SHELX software for crystallographic refinement (as noted in ) could aid in resolving conformational details for structure-activity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
